N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide
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Overview
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused to a pyridine ring, which is further connected to a phenyl ring substituted with a sulfonamide group. This unique structure contributes to its significant pharmacological properties.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound shows potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm . The sulfonamide functionality was found to be important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial in controlling cell growth, proliferation, and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR signaling pathway . This disruption can lead to the inhibition of cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide plays a crucial role in biochemical reactions, primarily as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . The compound exhibits potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms, with a nanomolar IC50 value . The sulfonamide functionality is essential for its inhibitory activity, as it forms strong hydrogen bonds with the kinase through key interactions . Additionally, the thiazolo[5,4-b]pyridine core interacts with the kinase’s active site, further stabilizing the inhibitor-enzyme complex .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cell lines, the compound inhibits cell proliferation by targeting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced phosphorylation of AKT and S6 proteins, ultimately suppressing cell growth and inducing apoptosis . Furthermore, the compound affects gene expression by downregulating genes involved in cell cycle progression and survival . These cellular effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PI3K enzymes . The compound’s sulfonamide group forms hydrogen bonds with key residues in the kinase’s active site, while the thiazolo[5,4-b]pyridine core interacts with the enzyme’s catalytic domain . These interactions inhibit the kinase’s activity, preventing the phosphorylation of downstream targets such as AKT . Additionally, the compound’s binding to PI3K induces conformational changes in the enzyme, further enhancing its inhibitory potency . This dual mechanism of action underscores the compound’s effectiveness as a PI3K inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time, although the degree of these effects may diminish with extended treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity. The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, also influence its dosage effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also influences its pharmacokinetic properties, such as bioavailability and half-life . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, the compound binds to plasma proteins, influencing its distribution and localization within tissues . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with PI3K enzymes . Additionally, the compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific cellular compartments . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available pyridine derivativesThe reaction conditions often involve the use of copper iodide as a catalyst and microwave irradiation to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution patterns on the aromatic rings.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to thiazolo[5,4-b]pyridines.
Uniqueness
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-3-10-23(20,21)19-13-7-4-6-12(11(13)2)15-18-14-8-5-9-17-16(14)22-15/h4-9,19H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHPCVSUBQXJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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